![molecular formula C18H26ClN3O3 B4119086 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide
Overview
Description
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mechanism of Action
As mentioned, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide inhibits the activity of LSD1. LSD1 is an enzyme that removes methyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide leads to the accumulation of methyl groups on histone proteins, ultimately leading to changes in gene expression and cancer cell death.
Biochemical and Physiological Effects:
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide has been shown to have anti-tumor effects in various cancer cell lines, including prostate cancer, breast cancer, and acute myeloid leukemia. In addition to its effects on gene expression, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide is its specificity for LSD1, which reduces the likelihood of off-target effects. However, one limitation of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide is its relatively low potency, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide. One area of interest is the development of more potent LSD1 inhibitors that may be more effective in vivo. Additionally, researchers are interested in studying the combination of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in studying the role of LSD1 inhibition in other diseases beyond cancer, such as neurodegenerative diseases.
Scientific Research Applications
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the regulation of gene expression. By inhibiting LSD1, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.
properties
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-3-cyclohexylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-11-9-15(10-12(2)16(11)19)25-13(3)17(23)21-22-18(24)20-14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXSIDVKFDHXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NNC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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